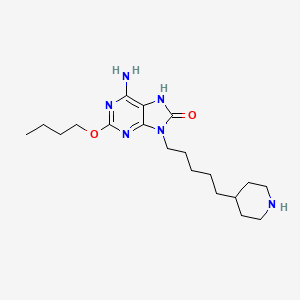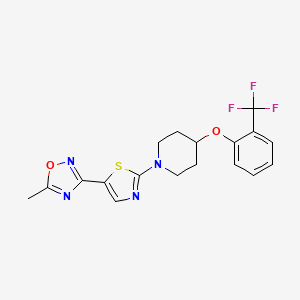![molecular formula C28H22N4O B10780294 N-(3-Isoquinolin-4-yl-phenyl)-2-[(pyridin-4-ylmethyl)-amino]-benzamide](/img/structure/B10780294.png)
N-(3-Isoquinolin-4-yl-phenyl)-2-[(pyridin-4-ylmethyl)-amino]-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de CHEMBL347537 típicamente involucra síntesis orgánica de múltiples pasos. El proceso comienza con la preparación de la estructura principal, seguida de la introducción de grupos funcionales a través de varias reacciones químicas. Los pasos clave pueden incluir:
Formación del Núcleo Isoquinolina: Esto se puede lograr a través de una reacción de Pictet-Spengler, donde un aldehído aromático reacciona con una amina en presencia de un catalizador ácido.
Aminación: La introducción del grupo amino se puede realizar utilizando aminación reductora, donde un aldehído o cetona reacciona con una amina en presencia de un agente reductor como el cianoborohidruro de sodio.
Reacciones de Acoplamiento: El acoplamiento final del derivado de isoquinolina con la porción de benzamida se puede realizar utilizando reacciones de acoplamiento cruzado catalizadas por paladio como el acoplamiento de Suzuki o Buchwald-Hartwig.
Métodos de Producción Industrial: La producción industrial de CHEMBL347537 probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluye escalar las reacciones, optimizar las condiciones de reacción (temperatura, presión, solvente) y emplear técnicas de química de flujo continuo para mejorar la eficiencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de Reacciones: CHEMBL347537 puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar usando hidrogenación o hidruros metálicos como el hidruro de aluminio y litio, lo que resulta en formas reducidas del compuesto.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden modificar los anillos aromáticos, introduciendo diferentes sustituyentes.
Oxidación: Permanganato de potasio, trióxido de cromo, en condiciones ácidas o básicas.
Reducción: Gas hidrógeno con un catalizador de paladio, hidruro de aluminio y litio en éter anhidro.
Sustitución: Agentes halogenantes como N-bromosuccinimida, nucleófilos como metóxido de sodio.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
CHEMBL347537 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por sus interacciones con objetivos biológicos, como enzimas o receptores.
Medicina: Investigado por sus posibles efectos terapéuticos, incluidas las actividades anticancerígenas, antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de CHEMBL347537 involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Puede inhibir o activar estos objetivos, lo que lleva a una cascada de eventos bioquímicos. Por ejemplo, si actúa como un inhibidor enzimático, podría bloquear el sitio activo de la enzima, evitando la unión del sustrato y la actividad catalítica posterior. Las vías exactas involucradas dependen del contexto biológico específico y el objetivo.
Comparación Con Compuestos Similares
CHEMBL347537 se puede comparar con otros compuestos similares en términos de estructura y bioactividad:
Compuestos Similares: Análogos de N-(3-isoquinolin-4-il-fenil)-2-[(piridin-4-ilmetil)-amino]-benzamida, otros derivados de isoquinolina y derivados de benzamida.
Unicidad: La combinación única de las porciones de isoquinolina y benzamida en CHEMBL347537 puede conferir propiedades bioactivas distintas, convirtiéndolo en un compuesto valioso para el descubrimiento y desarrollo de fármacos.
Al comparar su estructura y actividad con compuestos similares, los investigadores pueden identificar sus características únicas y sus posibles ventajas en diversas aplicaciones.
Propiedades
Fórmula molecular |
C28H22N4O |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
N-(3-isoquinolin-4-ylphenyl)-2-(pyridin-4-ylmethylamino)benzamide |
InChI |
InChI=1S/C28H22N4O/c33-28(25-10-3-4-11-27(25)31-17-20-12-14-29-15-13-20)32-23-8-5-7-21(16-23)26-19-30-18-22-6-1-2-9-24(22)26/h1-16,18-19,31H,17H2,(H,32,33) |
Clave InChI |
IGMQBINYIPIDJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NC=C2C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4NCC5=CC=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile;oxalic acid](/img/structure/B10780223.png)

![(2S)-2-amino-3-[[(2R)-2-fluoro-3-[3-(2-undecoxyphenyl)propanoyloxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B10780233.png)
![3-[[2-[(4-Tert-butylbenzoyl)amino]-4-methoxybenzoyl]amino]benzoic acid](/img/structure/B10780239.png)

![2-[4-[4-[7-(3-Morpholin-4-ylpropyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-2-yl]phenyl]piperazin-1-yl]ethanol](/img/structure/B10780267.png)
![4-(2-ethylbutyl)-N-[3-(4-fluorophenoxy)-5-pyridin-4-yloxyphenyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B10780270.png)

![2-anilino-N-[4-[3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]benzamide](/img/structure/B10780279.png)
![3-Methyl-2-[4-(trifluoromethyl)phenyl]-N-[(R)-2-(2-pyridylmethylamino)-5-indanyl]benzamide](/img/structure/B10780292.png)
![(2E,4E,6E)-7-(3,3-Dimethyl-2,3-dihydro-benzo[b]thiophen-5-yl)-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B10780301.png)
![(1S,5R)-N-[2-(3-methylisoquinolin-1-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B10780303.png)
![(2S)-N-[(1S)-1-cyano-2-[4-(4-cyano-3-methylsulfanylphenyl)phenyl]ethyl]piperidine-2-carboxamide](/img/structure/B10780309.png)
